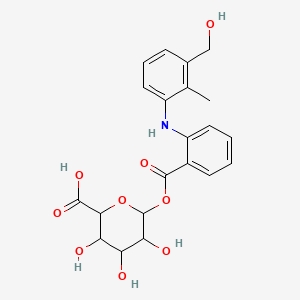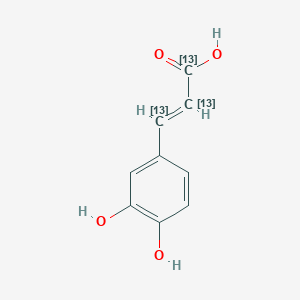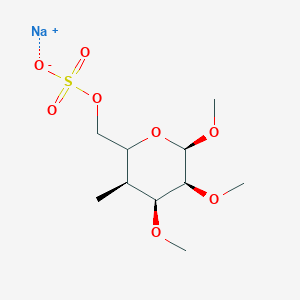
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a chemically modified cyclodextrin with high relevance in analytical chemistry, particularly for its use in separating enantiomers in various compounds through capillary electrophoresis. This compound is a single-isomer sulfated beta-cyclodextrin that is adequately soluble in a number of solvents, demonstrating its versatility in non-aqueous environments.
Synthesis Analysis
The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves several key steps to introduce sulfopropyl functional groups, achieving a highly anionic product. This process typically involves the reaction of heptakis(2,3-di-O-methyl)-beta-cyclodextrin with suitable sulfating agents to ensure selective modification at the desired positions on the cyclodextrin molecule. The synthesis aims to attain a compound with specific properties, such as enhanced solubility in organic solvents and improved ability to form complexes with various analytes for enantiomeric separation.
Molecular Structure Analysis
The molecular structure of this compound features methyl groups on the secondary sites and sulfopropyl groups at the primary ones, creating a multifunctional cyclodextrin with unique physicochemical properties. This structural arrangement facilitates its interaction with a broad spectrum of substrates, enhancing its utility in NMR enantiodiscrimination and capillary electrophoresis.
Chemical Reactions and Properties
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exhibits a range of chemical reactions attributable to its modified cyclodextrin structure. Its anionic nature allows it to interact with various cationic analytes, enabling effective separation of enantiomers. The compound's unique chemical properties, such as high solubility in organic solvents, make it an ideal chiral resolving agent in non-aqueous capillary electrophoretic separations.
Physical Properties Analysis
This compound's physical properties, including solubility and phase-transfer catalytic activity, are significantly influenced by its highly anionic and solubilized state. The presence of sulfopropyl ether groups enhances its surface activity, crucial for its efficiency in aqueous organometallic catalysis and other reactions requiring high solubility and stability in organic solvents.
Chemical Properties Analysis
The chemical properties of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, such as its strong complexation abilities with analytes and high selectivity for enantiomer separation, are key to its application in analytical chemistry. Its capability to form inclusion complexes with a wide range of substrates allows for the enantiodiscrimination of polar and apolar compounds, demonstrating its versatility as a chiral selective agent.
For further details and in-depth research on this compound, refer to the following sources:
- Synthesis and use for capillary electrophoretic separation of enantiomers (Busby & Vigh, 2005)
- Non-aqueous capillary electrophoretic enantiomer separations (Sanchez-Vindas & Vigh, 2005)
- Capillary electrophoresis using single-isomer sulfated beta-cyclodextrin (Maynard & Vigh, 2001)
- Synthesis and capillary electrophoretic use of heptakis-(6-O-sulfobutyl)-beta-cyclodextrin (Malanga et al., 2017)
Applications De Recherche Scientifique
Enantioseparation and Drug Analysis
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, as part of the cyclodextrin family, has shown remarkable utility in the enantioseparation of drug molecules. Research highlights its application in capillary electrophoresis, where it serves as a chiral solvating agent, facilitating the separation of drug enantiomers. This capability is especially valuable in the pharmaceutical industry for the development and quality control of chiral drugs, underscoring the importance of cyclodextrins in analytical chemistry (Koppenhoefer et al., 2000).
Fluorescence Enhancement for Mycotoxin Detection
Cyclodextrins, including variants such as Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been utilized to enhance the fluorescence emission of certain mycotoxins, thus improving detection sensitivity in analytical methods. This application is particularly relevant in food safety and agricultural research, where accurate and sensitive detection of mycotoxins is critical (Maragos et al., 2008).
Molecular Modeling and Drug Delivery
The role of cyclodextrins in drug delivery systems has been extensively explored, with a focus on increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, by virtue of its structure, has been identified as a promising candidate for forming stable inclusion complexes with various drugs, thereby enhancing their delivery and therapeutic efficacy. This research has broad implications for the development of more effective drug formulations (Das et al., 2019).
Environmental Applications and Wastewater Treatment
Cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been applied in environmental science for the removal of pollutants from wastewater. Their ability to form inclusion complexes with various pollutants facilitates the efficient removal of these substances, offering a promising approach to wastewater treatment and environmental remediation efforts (Crini & Morcellet, 2002).
Food Industry Applications
In the food industry, cyclodextrins have been employed for their ability to form host–guest complexes with lipophilic nutrients and constituents of flavor and taste, thereby improving the quality and shelf-life of food products. This application underscores the versatility of cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, in enhancing food safety and quality (Gonzalez Pereira et al., 2021).
Propriétés
IUPAC Name |
sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSLFVBNIXFPD-VBFVCBLUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

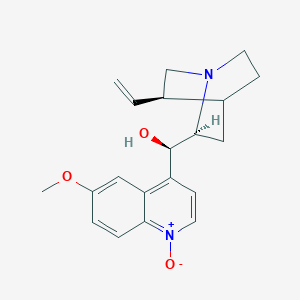
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
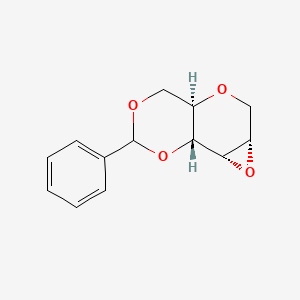
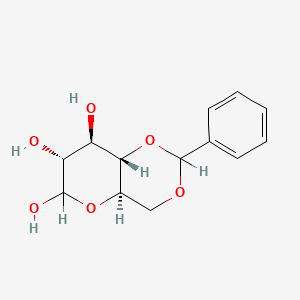
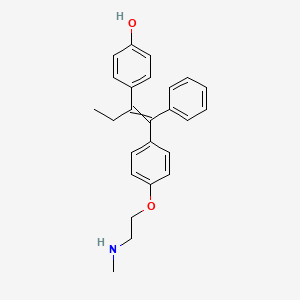
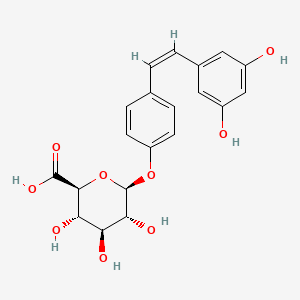

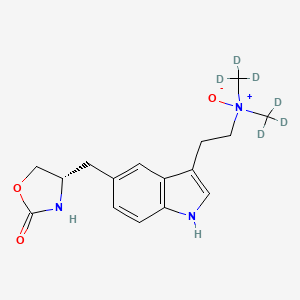
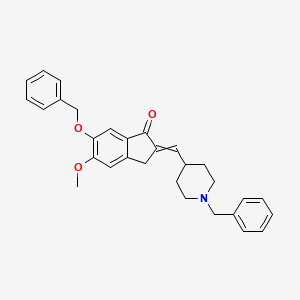
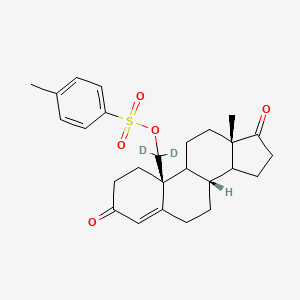
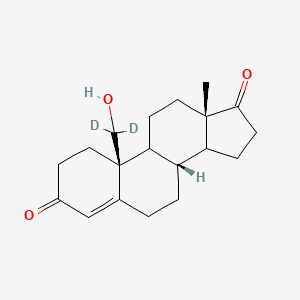
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
